Product packaging for actinomycin F0(Cat. No.:CAS No. 1402-43-3)

actinomycin F0

Cat. No.: B1171660
CAS No.: 1402-43-3
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Description

Actinomycin F0 (CAS 1402-43-3) is a member of the actinomycin family of compounds, which are characterized by a phenoxazone ring core and two peptide lactone rings . As a research chemical, this compound is provided strictly for laboratory investigation and is not intended for diagnostic or therapeutic applications. Actinomycins are renowned for their high biological activity, primarily functioning through intercalation into DNA at the transcription initiation complex . This binding interaction effectively inhibits RNA synthesis by preventing the elongation of the RNA chain by RNA polymerase, thereby suppressing gene expression and protein synthesis . While the specific research profile of this compound is less documented than that of Actinomycin D, its structural similarity suggests significant value as a tool in biochemistry and molecular biology for studying transcription mechanisms . Researchers can utilize this compound to probe nucleic acid interactions and investigate processes involving cellular proliferation. Please note that the available scientific literature, including detailed pharmacokinetic studies and clinical pharmacology, predominantly focuses on Actinomycin D (Dactinomycin) . Handle this product with care, and refer to the Safety Data Sheet for proper handling and hazard information.

Properties

CAS No.

1402-43-3

Molecular Formula

C10H6ClNO2

Synonyms

actinomycin F0

Origin of Product

United States

Biosynthesis and Production of Actinomycin F0

Producing Organisms and Microbial Strain Diversity

Actinomycins are produced by various strains of soil- and marine-dwelling bacteria, predominantly from the genus Streptomyces. nih.govnih.gov These microorganisms are known for their remarkable capacity to synthesize a wide array of secondary metabolites, including a majority of clinically used antibiotics. nih.govnih.gov Different Streptomyces species or even different strains of the same species can produce a mixture of related actinomycin (B1170597) compounds, often referred to as a complex. scielo.br For instance, Streptomyces antibioticus can produce actinomycins D, V, and X2, while Streptomyces chrysomallus is a known producer of the actinomycin C complex (C1, C2, and C3). nih.govnih.gov Other notable producers include Streptomyces parvulus, Streptomyces flavogriseus, and the marine-derived Streptomyces heliomycini. nih.govscielo.brnih.gov The actinomycin F series, including F1 through F4, has also been identified, indicating a group of structurally related compounds produced by these microbes. frontiersin.org

Representative Actinomycin-Producing Organisms
Streptomyces antibioticus
Streptomyces chrysomallus
Streptomyces parvulus
Streptomyces flavogriseus
Streptomyces heliomycini
Streptomyces sp. IA1 (related to S. mutabilis)

Genetic Basis of Actinomycin F0 Biosynthesis: Identification and Analysis of Biosynthetic Gene Clusters (BGCs)

The production of actinomycins is governed by a dedicated biosynthetic gene cluster (BGC), a contiguous region of DNA containing all the genes required for the synthesis of the compound. nih.govwikipedia.org Detailed analysis of the BGC in producers like Streptomyces chrysomallus and Streptomyces costaricanus serves as a model for the genetic architecture required for actinomycin synthesis. nih.govwikipedia.org

The actinomycin BGC from S. chrysomallus spans approximately 50 kb of DNA and contains 28 genes with biosynthetic functions. nih.govwikipedia.org A remarkable feature of this cluster is its organization into two large, inverted repeats surrounding a central set of genes, a structure described as a "genetic hall of mirrors." wikipedia.org This BGC contains the essential genes for the entire biosynthetic process, including those for the precursor of the chromophore, the peptide assembly line, regulation, and resistance. nih.gov Similarly, the BGC identified in the marine-derived S. costaricanus SCSIO ZS0073 is a 39.8 kb region comprising 25 open reading frames (ORFs). nih.gov

A typical actinomycin BGC includes:

Non-ribosomal peptide synthetase (NRPS) genes: These are large, modular genes that encode the enzymatic machinery for assembling the pentapeptide chains. nih.govnih.gov

Chromophore biosynthesis genes: A set of genes responsible for converting the primary metabolite tryptophan into the key intermediate 4-methyl-3-hydroxy-anthranilic acid (4-MHA). nih.govnih.gov

Regulatory genes: Genes that control the expression of the entire cluster. nih.gov

Resistance and transport genes: Genes that protect the producing organism from the cytotoxic effects of the antibiotic and may be involved in its secretion.

Key Gene Types in a Model Actinomycin BGC (S. chrysomallus) Function
acmA, acmB, acmC, acmDEncode the large, multi-domain Non-Ribosomal Peptide Synthetase (NRPS) subunits responsible for pentapeptide chain assembly. nih.gov
acm cluster for 4-MHAA set of genes encoding pathway-specific enzymes (e.g., tryptophan dioxygenase, kynureninase) for the synthesis of the 4-MHA chromophore precursor. nih.gov
Regulatory GenesControl the timing and level of actinomycin production. nih.gov
IS ElementsInsertion sequences that border the gene cluster. wikipedia.org

Enzymatic Pathways and Key Biochemical Intermediates in this compound Synthesis

The biosynthesis of all actinomycins follows a conserved pathway that merges elements of primary and secondary metabolism. It is initiated by the synthesis of the phenoxazinone chromophore precursor, followed by the assembly of the peptide side chains by large, multi-enzyme complexes called non-ribosomal peptide synthetases (NRPS). nih.govwikipedia.org

The first key step is the synthesis of 4-methyl-3-hydroxy-anthranilic acid (4-MHA) , the foundational building block of the actinocin (B1199408) chromophore. nih.govscielo.br This pathway begins with the amino acid tryptophan. scielo.br A series of enzymatic modifications, including those catalyzed by tryptophan dioxygenase and kynurenine (B1673888) formamidase, converts tryptophan into 3-hydroxykynurenine. nih.gov This intermediate is then methylated to form 4-MHA. nih.gov

The assembly of the pentapeptide chains is carried out by non-ribosomal peptide synthetases (NRPSs) . nih.govnih.gov These enzymes function as assembly lines, independent of messenger RNA and ribosomes. nih.gov Each NRPS is composed of repeating modules, where each module is responsible for recognizing, activating, and incorporating a specific amino acid into the growing peptide chain. nih.gov The order of the modules on the NRPS enzyme dictates the final sequence of the pentapeptide. nih.gov The structural difference between this compound and other actinomycins, such as actinomycin D, lies in the specific amino acids selected by the NRPS modules. nih.govnih.gov Once the 4-MHA starter unit and five amino acids are assembled, the peptide chain is cyclized to form a 4-MHA pentapeptide lactone. nih.gov The final step in the biosynthesis is the oxidative condensation of two identical 4-MHA pentapeptide lactone molecules, which dimerize to form the mature actinomycin chromopeptide. nih.gov

Molecular Regulation of this compound Biosynthetic Pathways

The production of actinomycin is a tightly regulated process, ensuring that the antibiotic is synthesized at the appropriate stage of the bacterial life cycle, typically during stationary phase. nih.gov Regulation occurs at multiple levels, including transcriptional control of the BGC and post-transcriptional modifications. nih.gov In Streptomyces costaricanus, a set of four positive regulatory genes, designated acnWU4RO, were identified as essential for actinomycin D production. nih.gov Inactivation of another gene, acnR, which belongs to the TetR family of regulators, also completely abolished production, indicating its role as a crucial positive regulator. nih.gov

Furthermore, environmental and nutritional factors significantly influence actinomycin synthesis. The choice of carbon source can dramatically affect yield, with different Streptomyces strains favoring different sugars. nih.gov For example, D-galactose is preferred by Streptomyces antibioticus for actinomycin production, while replacing glucose with fructose (B13574) has been shown to boost yields in Streptomyces parvulus. nih.govscielo.br This suggests that catabolite repression mechanisms, where a preferred carbon source like glucose represses secondary metabolite production, play a key role in controlling the expression of the actinomycin BGC. nih.gov

Molecular and Cellular Mechanisms of Action of Actinomycin F0

Actinomycin (B1170597) F0-DNA Interaction Modalities

The interaction between actinomycins and the DNA double helix is a complex process characterized by specific binding modes, distinct kinetic and thermodynamic profiles, and significant conformational changes to the DNA structure.

Intercalation into the DNA Double Helix: Sequence Specificity and Structural Consequences (e.g., GpC binding)

Actinomycins, including Actinomycin D, exhibit a strong preference for binding to DNA at 5'-GpC-3' (guanine-pyrimidine-cytosine) sequences. uah.esnih.gov The binding mechanism involves the insertion, or intercalation, of the planar phenoxazone chromophore of the molecule between the two base pairs of the GpC step. nih.govresearchgate.net Concurrently, the two cyclic pentapeptide side chains of the actinomycin molecule settle into the minor groove of the DNA helix. nih.gov

This sequence specificity is primarily dictated by the formation of strong hydrogen bonds between the threonine residues of the pentapeptide rings and the guanine (B1146940) bases of the GpC site. researchgate.net Specifically, the carbonyl oxygen atoms of the threonine residues act as hydrogen bond acceptors for the 2-amino group of the guanine bases. researchgate.net These critical interactions are shielded from the solvent by the bulky pentapeptide rings, further stabilizing the complex. researchgate.net While GpC is the preferred binding site, weaker binding to other sequences such as GpG and GpT has also been reported. uah.es

The binding of actinomycin induces significant and localized conformational distortions in the DNA double helix. These structural changes are crucial to its mechanism of action.

Table 1: Structural Consequences of Actinomycin-DNA Intercalation

Structural ParameterDescription of ChangeSupporting Evidence
Helical Unwinding The intercalation of the phenoxazone ring forces the adjacent base pairs apart, causing the DNA helix to unwind. The reported unwinding angle is approximately 26°-30°.X-ray crystallography and NMR studies have quantified this unwinding, which is a hallmark of intercalating agents. nih.gov
DNA Bending The complex formation results in a noticeable bend or kink in the DNA helix axis, with bend angles reported to be around 20° or even more dramatic in certain sequence contexts. nih.govObserved in crystal structures of Actinomycin D-DNA complexes. nih.gov
Minor Groove Widening The accommodation of the two cyclic pentapeptides in the minor groove causes it to widen and open up.This structural adaptation is necessary to house the bulky side chains of the drug. nih.gov
Base Pair Buckling/Flipping In some contexts, such as with CGG triplet repeats, the binding of actinomycin can cause nucleotides to loop or flip out from the helical stack. nih.govCrystal structures have revealed this more extreme conformational change in specific DNA sequences. nih.gov
Asymmetric Twist The unwinding is not uniform, leading to an asymmetrically wound helix at the binding site.This results in a loosening of the helix on one side of the intercalation site and a tightening on the other.

Kinetic and Thermodynamic Parameters of Actinomycin F0-DNA Binding

The binding of actinomycins to DNA is a dynamic process governed by specific kinetic and thermodynamic parameters. While specific data for this compound is limited, studies on Actinomycin D reveal that both the association and dissociation processes are complex and highly dependent on the DNA sequence.

The dissociation of Actinomycin D from DNA is notably slow, a key factor in its potent biological activity. nih.govoup.com The dissociation rates vary significantly between different binding sites, influenced by the bases flanking the core GpC sequence. oup.comsoton.ac.uk For instance, dissociation from a TGCA sequence is significantly slower than from a GGCC sequence. oup.com This slow "off-rate" contributes to the long residence time of the drug on the DNA, enhancing its inhibitory effect. Dissociation kinetics are also temperature-dependent, with dissociation being much slower at lower temperatures. nih.govoup.com

Table 2: Influence of Flanking Sequences on Actinomycin D Binding Energetics

Binding Site SequencePrimary Thermodynamic DriverImplication
-TGCA- Entropy-driven (large positive ΔS°)Binding is favored by an increase in disorder, likely from the release of water molecules and counter-ions. rsc.org
-CGCA- Enthalpy-driven (large negative ΔH°)Binding is favored by the formation of strong, specific hydrogen bonds and van der Waals contacts. rsc.org
-GGCC- Weak binding affinityDemonstrates that not all GpC sites are high-affinity; flanking sequences are critical. oup.com

Influence on DNA Conformation and Supercoiling

When actinomycin binds to negatively supercoiled DNA, the unwinding of the helix by approximately 26° per bound molecule leads to a relaxation of the negative supercoils. oup.comox.ac.uk This can be observed as a decrease in the sedimentation coefficient of the DNA. As more drug molecules bind, the DNA becomes fully relaxed and then positively supercoiled. biologists.com This effect can be visualized by agarose (B213101) gel electrophoresis, where the mobility of supercoiled DNA changes in a characteristic biphasic manner upon titration with actinomycin. nih.gov This ability to alter DNA topology is a fundamental aspect of its mechanism, as DNA supercoiling is critical for processes like transcription and replication. researchgate.netoup.com

Inhibition of Nucleic Acid Synthesis by this compound

The primary biological consequence of the stable actinomycin-DNA complex is the potent inhibition of nucleic acid synthesis, most notably transcription. researchgate.netcellsignal.com

Mechanisms of RNA Polymerase Inhibition and Transcriptional Elongation Blockage

Actinomycin acts as a formidable obstacle to the progression of RNA polymerase along the DNA template. bionity.comresearchgate.net By intercalating into the DNA, it forms a stable, long-lived complex that physically blocks the translocating polymerase, thereby inhibiting the elongation phase of transcription. cellsignal.comapexbt.com This mechanism is distinct from inhibitors that might target the polymerase enzyme itself; actinomycin's target is the DNA template. patsnap.com The result is a stalling of the polymerase, leading to the premature termination of transcription and the production of truncated RNA transcripts. researchgate.netembopress.org This potent blockade of RNA synthesis effectively shuts down gene expression. scbt.com

Differential Sensitivity of RNA Synthesis (e.g., ribosomal RNA versus messenger RNA) to this compound

A key feature of actinomycin's action is the differential sensitivity of various types of RNA synthesis to its inhibitory effects. The synthesis of ribosomal RNA (rRNA) by RNA polymerase I is known to be up to 100-fold more sensitive to inhibition by Actinomycin D than the synthesis of most messenger RNAs (mRNAs) by RNA polymerase II. embopress.orgnih.govbiorxiv.org

This differential sensitivity is not due to a higher binding affinity for ribosomal DNA (rDNA) but is rather explained by a "polymerase packing" model. nih.gov

Highly Transcribed Genes (e.g., rRNA genes): These genes are transcribed at a very high frequency, resulting in a dense packing of RNA polymerase I enzymes along the DNA template. In this scenario, the binding of a single actinomycin molecule can create a roadblock that causes a "traffic jam." The polymerases behind the block stack up, preventing new polymerases from initiating transcription. This amplifies the inhibitory effect of a single binding event, making rRNA synthesis exquisitely sensitive to low concentrations of the drug. nih.gov

This differential effect allows researchers to use low concentrations of actinomycin to selectively inhibit rRNA synthesis while leaving much of the mRNA synthesis intact. embopress.orgbiorxiv.org

Table 3: Model for Differential Inhibition of RNA Synthesis by Actinomycin

ParameterFrequently Transcribed Genes (rRNA)Infrequently Transcribed Genes (mRNA)
Polymerase Type RNA Polymerase IRNA Polymerase II
Polymerase Density High (densely packed)Low (widely spaced)
Inhibition Mechanism Amplified blockage; a single drug molecule can stall many polymerases and inhibit initiation.Localized blockage; a single drug molecule inhibits one polymerase independently.
Sensitivity to Actinomycin High (inhibited at low concentrations)Low (requires higher concentrations for inhibition)

Interference with DNA Replication Processes

This compound is a potent inhibitor of DNA replication, a consequence of its ability to bind directly to duplex DNA. toku-e.comwikipedia.org The core mechanism involves the intercalation of its planar phenoxazone ring between adjacent guanine-cytosine (G-C) base pairs. oup.complos.org This binding is highly specific and forms a stable complex with the DNA, which physically obstructs the progression of DNA polymerase. sigmaaldrich.com

Research has shown that this compound interferes with both the initiation and elongation steps of DNA replication, but its effect is more pronounced on initiation. nih.gov Studies in mammalian cells revealed that the initiation of replication at new origins requires a step that is highly sensitive to actinomycin, presumed to be RNA transcription for primer synthesis. nih.gov In contrast, the subsequent chain elongation process is relatively less sensitive to the compound. nih.gov Furthermore, at specific DNA sequences, such as CTG triplet repeats, this compound can interfere with DNA slippage rates during replication and, at saturating concentrations, can completely inhibit the expansion of these repeats. oup.com

The cellular microenvironment can influence this activity. For instance, the polyamine spermine (B22157) has been shown to attenuate the action of this compound by interfering with its ability to bind to DNA, thereby diminishing its inhibitory effect on DNA replication in vitro. plos.org

ProcessEffect of this compoundMechanismReferences
Replication InitiationInhibitedRequires an actinomycin-sensitive step, likely RNA primer synthesis. nih.gov
Replication ElongationRelatively insensitiveChain growth continues from sites where initiation already occurred. nih.gov
DNA Slippage (at CTG repeats)InterferedIntercalation into the GpC step during DNA expansion. oup.com

Interaction with DNA Topoisomerases

Beyond obstructing replication forks, this compound also interacts with DNA topoisomerases, enzymes critical for resolving topological stress in DNA during replication, transcription, and repair. oup.comrcsb.org Its interaction has been noted with both type I and type II topoisomerases. medchemexpress.commdpi.com

A crucial aspect of this compound's mechanism is its function as a topoisomerase poison. wikipedia.org Instead of inhibiting the enzyme's binding to DNA, it acts after the enzyme has cleaved the DNA strand(s). The compound stabilizes the transient "cleavable complex," which consists of the topoisomerase enzyme covalently bound to the broken DNA strand(s). mdpi.comcellsignal.jp This stabilization effectively prevents the re-ligation of the DNA break, transforming the essential enzyme into a source of permanent DNA damage. mdpi.comwikipedia.org

For topoisomerase I, this compound has been shown to stimulate enzyme-induced cleavage at specific DNA sites and significantly extend the half-life of the covalent topoisomerase I-DNA complex. medchemexpress.comnih.gov This action traps the enzyme on the DNA, leading to the accumulation of single-strand breaks. nih.gov Similarly, it facilitates the stabilization of cleavable complexes involving topoisomerase II, contributing to the formation of double-strand DNA breaks. mdpi.com These drug-induced DNA lesions are critical triggers for subsequent cellular responses, including cell cycle arrest and apoptosis.

Induction of Cellular Responses by this compound

The DNA damage and transcriptional stress caused by this compound trigger a cascade of cellular responses, profoundly affecting gene expression, cell cycle progression, and cell survival.

As a potent inhibitor of transcription, this compound fundamentally alters cellular gene expression profiles. 10xgenomics.com Its primary mechanism is the inhibition of RNA polymerase elongation, which blocks the synthesis of new messenger RNA (mRNA). cellsignal.jp This has been demonstrated in various studies where this compound was used to block the induction of specific genes. For example, it completely prevents the serum-activated increase of ANT2 transcripts and causes a time-dependent decrease in c-jun mRNA levels in liver cancer cells. mdpi.comresearchgate.net In chronic lymphocytic leukemia cells, it has been shown to suppress the mRNA expression of key survival genes. medchemexpress.com

Gene TargetEffect of this compoundCellular ContextReferences
c-junDecreased mRNA levelsHepG2 (Hepatocellular Carcinoma) mdpi.com
ANT2Blocked serum-induced expressionNIH3T3 (Fibroblasts) researchgate.net
BCL2Suppressed mRNA expressionCLL (Chronic Lymphocytic Leukemia) medchemexpress.com
LYNSuppressed mRNA expressionCLL (Chronic Lymphocytic Leukemia) medchemexpress.com
TOSOSuppressed mRNA expressionCLL (Chronic Lymphocytic Leukemia) medchemexpress.com

In response to the DNA damage and ribosomal stress induced by this compound, cells activate checkpoint pathways that halt the cell cycle, preventing the propagation of damaged genetic material. cellsignal.jponcotarget.com A central mediator of this response is the tumor suppressor protein p53. frontiersin.org Low, non-genotoxic concentrations of this compound have been shown to cause ribosomal stress, which leads to the stabilization and activation of p53. oncotarget.com Activated p53 then acts as a transcription factor to induce target genes responsible for cell cycle arrest, such as p21. aacrjournals.org This p53-mediated mechanism can arrest cells in both the G1 and G2 phases of the cell cycle. cellsignal.jponcotarget.com Additionally, this compound can induce cell cycle arrest by inhibiting the expression of essential cyclin proteins. nih.gov

When cellular damage is too severe to be repaired, this compound is a potent inducer of programmed cell death, or apoptosis. toku-e.comsigmaaldrich.comnih.gov This process is a critical component of its anticancer activity. bioaustralis.com The induction of apoptosis can be triggered through several pathways, including the accumulation of DNA damage and the inhibition of anti-apoptotic gene transcription. nih.gov

Mechanistic studies, including those on similar actinomycin-like compounds, have revealed that the apoptotic process involves the activation of caspases, a family of proteases that execute the cell death program. mdpi.comresearchgate.net This is often accompanied by a decrease in the mitochondrial membrane potential and subsequent morphological changes characteristic of apoptosis, such as cell shrinkage and chromatin condensation. mdpi.comresearchgate.net In osteosarcoma and Wilms tumor cells, this compound treatment leads to a significant increase in apoptosis, marked by the cleavage of PARP and caspase-7, which are hallmark indicators of the apoptotic cascade. nih.govbiorxiv.org

Cell LineObserved Apoptotic EffectsReferences
MCF-7 (Breast Cancer)Induced apoptosis via caspase activation, decreased mitochondrial membrane potential. mdpi.comresearchgate.net
PC-3 (Prostate Cancer)Induced apoptosis via caspase activation, decreased mitochondrial membrane potential. mdpi.comresearchgate.net
HT-29 (Colon Cancer)Induced apoptosis via caspase activation, decreased mitochondrial membrane potential. mdpi.comresearchgate.net
MG63 (Osteosarcoma)Significant apoptosis and impaired cell proliferation. nih.gov
17.94 (Wilms Tumor)Induced increase in cleaved caspase-7 and cleaved PARP. biorxiv.org

Role of Oxidative Stress and Free Radical Formation in Cellular Response

The cellular response to actinomycins may be influenced by the induction of oxidative stress and the formation of free radicals. nih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defenses. mdpi.com While direct studies on this compound are limited, research on related actinomycin compounds, such as actinomycin D and actinomycin V, provides significant insights into this aspect of their mechanism of action.

Studies have suggested that photodynamic activity and free radical formation are important factors contributing to the biological activity of actinomycin D. nih.govresearchgate.net This suggests that the generation of ROS could be a component of its cytotoxic effects.

More direct evidence comes from studies on actinomycin V, an analog of actinomycin D. Research has demonstrated that actinomycin V can induce oxidative stress, leading to hepatorenal toxicity. nih.gov In vitro experiments have shown that treatment with actinomycin V leads to a significant, concentration-dependent increase in ROS levels in both human normal liver cells (LO-2) and human embryonic kidney cells (293T). nih.gov This increase in ROS is accompanied by a rise in malondialdehyde (MDA) content, a marker of lipid peroxidation, and a decrease in the levels of the antioxidant enzyme superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH). nih.gov These findings indicate that actinomycins can disrupt the cellular redox balance, leading to oxidative damage. nih.gov

The table below summarizes the effects of a related compound, Actinomycin V, on markers of oxidative stress in cell lines, which may be indicative of the potential effects of this compound.

Table 1: Effect of Actinomycin V on Oxidative Stress Markers

Cell LineMarkerEffect
LO-2 (Human Liver)Reactive Oxygen Species (ROS)Increased
Malondialdehyde (MDA)Increased
Superoxide Dismutase (SOD)Decreased
Glutathione (GSH)Decreased
293T (Human Kidney)Reactive Oxygen Species (ROS)Increased
Malondialdehyde (MDA)Increased
Superoxide Dismutase (SOD)Decreased
Glutathione (GSH)Decreased
Data derived from a study on Actinomycin V, a structurally related compound. nih.gov

Other Identified Biochemical Effects and Intracellular Targets

Beyond its primary interaction with DNA, this compound and its analogs are known to have other biochemical effects and interact with various intracellular targets. The majority of this understanding is derived from extensive research on actinomycin D.

The principal biochemical effect of actinomycins is the inhibition of transcription. fda.govgbiosciences.com This is achieved through the intercalation of the phenoxazone ring of the actinomycin molecule into the DNA, which physically obstructs the progression of RNA polymerase. nih.govgbiosciences.com This leads to a subsequent inhibition of protein synthesis. nih.gov

In addition to transcription inhibition, actinomycins have been shown to stabilize the cleavable complexes of topoisomerases I and II with DNA. nih.gov Topoisomerases are enzymes that regulate the topology of DNA, and their inhibition can lead to DNA strand breaks and cell death.

Further research has identified specific intracellular signaling pathways and transcription factors that are affected by actinomycins. For instance, actinomycin D has been shown to down-regulate the expression of the stem cell transcription factor SOX2 in breast cancer cells. researchgate.net It has also been found to reduce the protein levels of cyclin A, cyclin D1, and cyclin E in osteosarcoma cells, leading to cell cycle arrest and apoptosis. nih.gov In methicillin-resistant Staphylococcus aureus (MRSA), actinomycin D has been observed to disrupt the tricarboxylic acid (TCA) cycle and the metabolism of glycine, serine, and threonine. mdpi.com

The table below lists some of the identified intracellular targets and biochemical effects of actinomycins, primarily based on studies of actinomycin D.

Table 2: Identified Intracellular Targets and Biochemical Effects of Actinomycins

Target/EffectDescriptionPrimary Analog Studied
DNA IntercalationBinds to DNA, primarily at GpC sequences, inhibiting RNA synthesis. nih.govfda.govActinomycin D
Topoisomerase I/IIStabilizes the enzyme-DNA complex, potentially leading to DNA damage. nih.govActinomycin D
SOX2 Transcription FactorDown-regulates expression, affecting cancer stem cell populations. researchgate.netActinomycin D
Cyclins (A, D1, E)Reduces protein levels, causing cell cycle arrest. nih.govActinomycin D
Tricarboxylic Acid (TCA) CycleDisturbs metabolic pathways in bacteria. mdpi.comActinomycin D

Structure Activity Relationships Sar and Analog Development of Actinomycin F0

Impact of Chromophore Modifications on Actinomycin (B1170597) F0 Biological Activity (e.g., phenoxazinone ring substitutions)

Specific research on chromophore modifications of a compound identified as Actinomycin F0 is not available. However, extensive research on other actinomycins, such as Actinomycin D, provides a general understanding of the phenoxazinone chromophore's importance. The planar phenoxazinone ring is the DNA-intercalating moiety of actinomycins nih.govd-nb.info. Its ability to insert between base pairs, preferentially at GpC (guanine-cytosine) sequences, is fundamental to its biological activity, primarily the inhibition of DNA-dependent RNA synthesis d-nb.infooup.comcellsignal.cn.

Modifications to this core structure have been explored to alter activity and specificity:

Substitutions: Introducing substituents on the phenoxazinone ring can modulate biological activity. For example, creating an 8-fluoro-actinomycin D analog was hypothesized to enable binding to RNA:DNA hybrids by forming a hydrogen bond with the 2'-hydroxyl group of ribose, a feature not seen with the parent compound nih.gov. Similarly, halogenated analogs produced through precursor-directed biosynthesis have shown potent antimicrobial activities, with some having lower cytotoxicity than Actinomycin D acs.orgnih.gov.

Structural Alterations: More drastic changes, such as the formation of a tetracyclic 5H-oxazolo[4,5-b]phenoxazine chromophore found in neo-actinomycins, can significantly impact activity. This modification in neo-actinomycin A led to a roughly 800-fold decrease in cytotoxic activity compared to Actinomycin D, which was attributed to a loss of planarity and the modification of the 2-amino group, which is crucial for DNA interaction d-nb.info.

Without specific data for this compound, one can only infer that its biological activity would be highly sensitive to any substitutions on its phenoxazinone ring, as this moiety is the primary determinant of DNA intercalation.

Role of Peptide Lactone Rings in DNA Binding and Inhibition Efficacy

The two cyclic pentapeptide lactone rings are critical for the DNA binding affinity and specificity of actinomycins oup.compnas.org. While the chromophore intercalates, these peptide rings sit within the minor groove of the DNA helix, making specific contacts that stabilize the complex and influence sequence preference nih.govoup.compnas.org.

Key findings on the role of these rings in actinomycin analogs include:

Amino Acid Composition: The specific amino acids within the rings are crucial. The threonine residues, for instance, form key hydrogen bonds with guanine (B1146940) bases in the GpC binding site pnas.org. Replacing other amino acids, such as D-valine or N-methyl-L-valine, with different residues can alter DNA binding characteristics and biological activity researchgate.netnih.gov. In some cases, these changes can lead to analogs with enhanced selectivity for certain cancer cell lines nih.gov.

Conformational Dynamics: The conformation of the peptide rings is not static. Conformational changes in the rings have been proposed as a reason for the slow kinetics of actinomycin-DNA binding and dissociation semanticscholar.org. The rigidity and specific folding of these rings are essential for fitting into the DNA minor groove and achieving high-affinity binding pnas.org.

Given that natural actinomycins primarily differ in the amino acid composition of their peptide lactone rings, any unique features in the peptide rings of this compound would be the main determinant of its specific DNA binding properties and efficacy compared to other members of the actinomycin family d-nb.info.

Rational Design and Synthesis of this compound Analogs for Targeted Research Applications

Specific programs for the rational design and synthesis of this compound analogs have not been reported. However, general strategies for creating actinomycin analogs are well-established and aim to improve the therapeutic index by increasing target specificity and reducing toxicity.

Common approaches include:

Peptide Moiety Modification: Synthesizing analogs with altered amino acid sequences in the peptide rings is a primary strategy. This can be done to introduce new functionalities for attaching carrier molecules, like antibodies, or to alter the drug's diffusion into specific cell types researchgate.netnih.gov. For example, replacing D-valine residues with other D-amino acids has been shown to change DNA binding characteristics and transcription inhibitory activities ku.edu.

Chromophore Modification: As discussed, altering the phenoxazinone ring can create analogs with novel properties. The synthesis of 7-azido-actinomycin D created a photoaffinity probe for studying DNA binding specificity tandfonline.com. Other modifications at the C7 and N2 positions have been performed to establish more thorough structure-activity relationships ontosight.ai.

Precursor-Directed Biosynthesis and Mutasynthesis: These techniques leverage the natural biosynthetic machinery of Streptomyces bacteria. By feeding the bacteria modified precursor molecules (e.g., halogenated 4-methyl-3-hydroxyanthranilic acid), new analogs can be produced acs.orgnih.gov. This approach has successfully generated actinomycin congeners with impressive antimicrobial activities and low cytotoxicity acs.org.

Any future rational design of this compound analogs would likely follow these established principles, focusing on modifying its peptide rings or chromophore to achieve desired research or therapeutic goals.

Correlation between Structural Features and Specificity of Interaction with Biological Targets

The correlation between the structure of actinomycins and their target specificity is a complex interplay of chromophore intercalation and peptide ring interaction.

DNA Sequence Specificity: The primary target for actinomycins is double-stranded DNA. The GpC sequence is the canonical binding site, a preference driven by strong hydrogen bonds between the threonine residues in the peptide rings and the guanine bases oup.compnas.org. However, the flanking sequences are also important, and binding to other sites, such as GpG or GpT, can occur, albeit with different affinities uah.es.

RNA:DNA Hybrid Binding: While Actinomycin D binds poorly to RNA, structural modifications can shift this specificity. The rationally designed analog 8-fluoro-actinomycin D (F8AMD) was shown to bind more favorably to RNA:DNA hybrids compared to the parent compound, likely due to a new interaction between the fluorine atom and the ribose 2'-hydroxyl group nih.gov. This demonstrates that subtle structural changes can significantly alter target selectivity.

Cell-Type Selectivity: Analogs with modifications to the D-valine and N-methyl-L-valine residues of the peptide rings—which are not directly involved in DNA interaction—have shown remarkable selectivity against leukemia cell lines researchgate.netnih.gov. This suggests that these peripheral structural features may influence the drug's transport across cell membranes or its interaction with other cellular components, leading to cell-type-specific activity nih.gov.

The specific structural features of this compound would need to be elucidated to predict its precise interactions and specificity. Based on the principles learned from other analogs, its unique activity profile would be a direct result of the specific amino acids in its peptide rings and any potential modifications on its phenoxazinone chromophore.

Preclinical Research Applications and in Vitro / in Vivo Models

Evaluation of Actinomycin (B1170597) F0 Cytotoxicity and Growth Inhibition in Diverse Cell Lines

The cytotoxic properties of actinomycins, including by extension actinomycin F0, are a cornerstone of their research applications, particularly in oncology. These compounds are known to exhibit potent antiproliferative activity against a wide range of human tumor cell lines. mdpi.com Studies on actinomycin D have demonstrated its ability to inhibit the growth of various cancer cells with half-maximal inhibitory concentration (IC50) values often in the low nanomolar range. For example, in anaplastic Wilms tumor cell lines WiT49 and 17.94, the IC50 for actinomycin D was measured at 1.3 nM and 2.2 nM, respectively. biorxiv.org Similarly, in ependymoma cell lines EP1NS and SJ-BT57, the IC50 values were 0.6 nM and 0.2 nM. oncotarget.com The cytotoxic effects extend to lung cancer cell lines such as LLC1, H1299, and A549, with IC50 values of 0.63 nM, 1.28 nM, and 1.64 nM, respectively. researchgate.net

A study on actinomycin-like compounds from Streptomyces fildesensis showed half-maximal effective concentrations (EC50) ranging from 0.1 µg/mL to 3.98 µg/mL across human breast cancer (MCF-7), prostate cancer (PC-3), and colon cancer (HT-29) cell lines. mdpi.com It is important to note that while human fetal neural stem cells were also affected by actinomycin D, their IC50 was 5-15 times higher than that of the tumor cells, suggesting a degree of selectivity. oncotarget.com

In addition to cancer cells, actinomycins exhibit significant antibacterial activity, primarily against Gram-positive bacteria. mdpi.commdpi.com Research has shown their effectiveness against strains like Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA), Bacillus subtilis, and Bacillus cereus. mdpi.comfrontiersin.org For instance, actinomycin D has demonstrated an ability to inhibit the growth of various Gram-positive and some Gram-negative bacteria. dovepress.compharmdbm.com One study identified actinomycin D as an active compound against MRSA. mdpi.com

Table 1: Cytotoxicity of Actinomycin Analogs in Various Cell Lines

Cell Line TypeCell Line NameCompoundIC50/EC50 Value
Anaplastic Wilms TumorWiT49Actinomycin D1.3 nM biorxiv.org
Anaplastic Wilms Tumor17.94Actinomycin D2.2 nM biorxiv.org
EpendymomaEP1NSActinomycin D0.6 nM oncotarget.com
EpendymomaSJ-BT57Actinomycin D0.2 nM oncotarget.com
Lung CancerLLC1Actinomycin D0.63 nM researchgate.net
Lung CancerH1299Actinomycin D1.28 nM researchgate.net
Lung CancerA549Actinomycin D1.64 nM researchgate.net
Breast CancerMCF-7Actinomycin-like compounds0.1 µg/mL - 3.98 µg/mL mdpi.com
Prostate CancerPC-3Actinomycin-like compounds0.1 µg/mL - 3.98 µg/mL mdpi.com
Colon CancerHT-29Actinomycin-like compounds0.1 µg/mL - 3.98 µg/mL mdpi.com

In Vivo Efficacy and Mechanistic Studies in Animal Models

In vivo studies, often utilizing xenograft models where human tumor cells are implanted into immunodeficient mice, are crucial for evaluating the preclinical efficacy of compounds like this compound. pharmacologydiscoveryservices.comub.edu These models allow for the assessment of a compound's ability to inhibit tumor growth in a living system. ub.edu

For instance, studies using actinomycin D in xenograft models of Wilms tumor and pancreatic cancer have been conducted. oncotarget.com In a study on anaplastic Wilms tumor, the combination of actinomycin D and bortezomib (B1684674) was tested in both cell line-derived xenografts (from 17.94 cells) and patient-derived xenografts (PDX) from a TP53-mutated tumor line. biorxiv.org This combination therapy significantly reduced tumor volume and improved survival in the PDX model. biorxiv.org Another study on neuroblastoma showed that actinomycin D led to tumor regression in subcutaneously-implanted tumors derived from SK-N-JD cells. researchgate.net

Mechanistic studies in these animal models often involve analyzing the tumors for markers of proliferation, such as Ki-67, and apoptosis, using methods like the TUNEL assay. biorxiv.org In the anaplastic Wilms tumor xenograft study, the combination treatment was found to decrease the number of proliferative cells and increase apoptosis within the tumors. biorxiv.org Similarly, in a study on KMT2A-rearranged infant acute lymphoblastic leukemia, dactinomycin (B1684231) (actinomycin D) treatment in xenograft models resulted in a small but significant survival benefit. nih.gov

This compound as a Molecular Biology Research Tool

The primary mechanism of action for actinomycins is their ability to intercalate into DNA, which makes them invaluable tools in molecular biology research. mdpi.comvulcanchem.com

Actinomycin D, and by extension this compound, is a potent inhibitor of transcription. oncotarget.comnih.gov It achieves this by binding to DNA and blocking the elongation of RNA chains by RNA polymerase. oncotarget.com This property is widely exploited in research to "freeze" transcription, allowing for the study of mRNA stability and decay rates. 10xgenomics.comnih.gov By inhibiting the synthesis of new mRNA, researchers can measure the abundance of existing transcripts over time to determine their half-lives. nih.gov At low concentrations, actinomycin D selectively inhibits RNA polymerase I-dependent transcription, which is responsible for producing ribosomal RNA (rRNA). mdpi.com This selective inhibition is a key tool for studying ribosome biogenesis and the cellular stress responses that arise from its disruption. mdpi.comoncotarget.com

Actinomycins are potent inducers of both cell cycle arrest and apoptosis (programmed cell death). mdpi.com Treatment with actinomycin D has been shown to cause cell cycle arrest, often at the G1 phase. biorxiv.orgresearchgate.net For example, in NMNAT1 knockout U2OS cells, actinomycin D treatment led to a significant decrease in the proportion of cells in the S and G2/M phases, consistent with a G1 arrest. researchgate.net Similarly, in anaplastic Wilms tumor cell lines, actinomycin D increased the percentage of cells in the G0/G1 phase and reduced the percentage in the S phase. biorxiv.org

These compounds are also well-documented inducers of apoptosis. oncotarget.comnih.gov The apoptotic process induced by actinomycins can be mediated through various pathways, including those that are dependent or independent of the p53 tumor suppressor protein. mdpi.com Mechanistically, actinomycin-induced apoptosis is often linked to the intrinsic pathway, which involves the permeabilization of the mitochondrial membrane, release of pro-apoptotic factors, and subsequent activation of caspases. mdpi.com Studies have shown that actinomycin treatment leads to a decrease in mitochondrial membrane potential and activation of caspases like caspase-3 and caspase-7, as well as cleavage of PARP, a key substrate of executioner caspases. mdpi.combiorxiv.orgmdpi.com 7-Aminoactinomycin D (7-AAD), a fluorescent derivative, is commonly used in flow cytometry to distinguish between live, apoptotic, and necrotic cells based on membrane integrity. fluorofinder.combiotium.com

The interaction between actinomycins and DNA is a subject of intense study in structural biology. The binding mechanism involves the intercalation of the phenoxazone ring of the actinomycin molecule between guanine-cytosine (G-C) base pairs in the DNA double helix. vulcanchem.com This intercalation is stabilized by hydrogen bonds formed in the minor groove between guanine (B1146940) bases and the peptide chains of the actinomycin. vulcanchem.com

Structural studies, such as X-ray crystallography, have provided detailed insights into this interaction, revealing that DNA undergoes significant distortion upon actinomycin binding. nih.govrcsb.org The DNA helix can become severely bent and unwound at the site of intercalation. nih.govrcsb.org Advanced techniques like fluorescence spectroscopy and force spectroscopy are also used to investigate the binding kinetics and dynamics. vulcanchem.comnih.gov These studies have shown that the binding of actinomycin D to double-stranded DNA is a slow process that can be facilitated by the destabilization or "pre-melting" of the DNA duplex, such as what occurs during transcription. nih.gov

Synergistic Effects of this compound in Combination with Other Research Agents

Investigating the synergistic effects of combining this compound with other agents is a promising area of preclinical research. vulcanchem.com Synergy occurs when the combined effect of two agents is greater than the sum of their individual effects.

Several studies have demonstrated that actinomycin D can act synergistically with other anti-cancer agents. For example, it has been shown to synergize with the histone deacetylase inhibitor SAHA in neuroblastoma cell lines and in an in vivo tumor model. researchgate.net A combination of actinomycin D and the proteasome inhibitor bortezomib was found to be synergistic in inducing apoptosis in anaplastic Wilms tumor cells both in vitro and in vivo. biorxiv.org Another study reported that actinomycin D and the immunotoxin RG7787 work synergistically to kill various cancer cell lines and cause significant tumor regressions in pancreatic and stomach cancer xenografts. nih.gov The mechanism for this synergy often involves the modulation of key cellular pathways, such as the activation of the extrinsic pathway of apoptosis. nih.gov

Mechanisms of Resistance to Actinomycin F0 in Preclinical Models

Cellular and Molecular Mechanisms of Acquired Resistance (e.g., efflux pump overexpression, altered target expression)

Acquired resistance to actinomycins in preclinical settings is frequently linked to specific cellular and molecular changes that either reduce the intracellular concentration of the drug or alter its molecular target.

One of the most well-documented mechanisms is the increased expression and activity of drug efflux pumps. nih.gov These transport proteins, particularly P-glycoprotein (P-gp) encoded by the MDR-1 gene, are members of the ATP-binding cassette (ABC) transporter family. nih.govscielo.br They function as energy-dependent pumps that actively extrude a wide variety of structurally diverse compounds, including actinomycins, from the cell. scielo.brwisdomlib.org This prevents the drug from reaching its therapeutic concentration and interacting with its target, DNA. scielo.br Overexpression of P-gp is a common feature in drug-resistant tumor cells developed in laboratory settings. nih.govwisdomlib.org

Another key mechanism involves the alteration of drug permeability through the cell wall or membrane, which was observed in preclinical bacterial models. nih.gov Studies with Bacillus subtilis rendered resistant to actinomycin (B1170597) D showed that the resistant strains had an altered cell-wall permeability that prevented the uptake of the antibiotic. nih.gov This form of resistance is distinct from drug degradation, as no evidence of actinomycin-destroying enzymes was found in these models. nih.gov

Alterations in the drug's molecular target can also confer resistance. However, in the case of actinomycin, which binds directly to DNA, resistance through target modification is less common than with other drugs that target specific proteins. nih.gov Preclinical studies have shown that DNA extracted from actinomycin-resistant bacterial strains binds the drug to the same extent as DNA from susceptible strains, suggesting that altered DNA binding is not the primary resistance mechanism in these models. nih.gov Instead, changes in cellular processes that affect the accessibility of the drug to its target, such as alterations in protein synthesis and ribosomal gene expression, have been noted in cells resistant to other chemotherapeutics and may play a role. nih.govresearchgate.net

MechanismDescriptionKey Proteins/Genes InvolvedPreclinical Model ExampleReference
Efflux Pump OverexpressionIncreased pumping of the drug out of the cell, reducing intracellular concentration.P-glycoprotein (P-gp), MDR-1 gene, ATP-binding cassette (ABC) transporters.Various cancer cell lines selected for resistance. nih.govscielo.brwisdomlib.org
Altered Cell PermeabilityChanges in the cell wall/membrane structure that prevent the drug from entering the cell.Not specified.Bacillus subtilis strains with acquired resistance to actinomycin D. nih.gov

Strategies to Overcome or Circumvent Actinomycin F0 Resistance in Preclinical Settings

Overcoming drug resistance is a central goal of preclinical cancer research. Several strategies have been explored to restore or enhance the sensitivity of resistant cells to agents like actinomycin.

One major approach is the use of combination therapies. nih.gov This can involve combining a conventional chemotherapeutic with an inhibitor of the resistance mechanism. For example, efflux pump inhibitors like tariquidar (B1662512) and elacridar (B1662867) have been studied to block the function of P-gp, thereby increasing the intracellular concentration and efficacy of the co-administered drug. nih.gov

Another strategy involves targeting the signaling pathways that contribute to cell survival and resistance. In Ewing sarcoma models, the EWS/Fli-1 fusion protein contributes to resistance against actinomycin D. nih.gov Preclinical studies showed that actinomycin D treatment activates pro-survival pathways like MEK/ERK and PI3K/Akt. nih.gov The simultaneous inhibition of these pathways using specific inhibitors (U0126 for MEK and LY294002 for PI3K) significantly enhanced the apoptotic effects of actinomycin D both in vitro and in vivo. nih.gov

Furthermore, modulating the activity of key regulatory proteins can circumvent resistance. In certain preclinical ependymoma models, resistance is linked to the inactivation of the p53 tumor suppressor protein. oncotarget.com Low-dose treatment with actinomycin D was shown to reactivate p53-dependent apoptotic pathways, suggesting that dose modulation can be a strategy to overcome resistance mediated by p53 abrogation. oncotarget.com Nanoparticle-based drug delivery systems are also being developed to bypass efflux pumps and deliver the therapeutic agent directly inside cancer cells. nih.gov

StrategyApproachExample Compound/MethodPreclinical FindingReference
Combination TherapyInhibition of efflux pumps.Tariquidar, ElacridarRestores intracellular concentration of chemotherapy drugs. nih.gov
Targeting Signaling PathwaysSimultaneous inhibition of MEK and PI3K pathways.U0126 and LY294002Augmented the cytotoxic effects of actinomycin D in Ewing sarcoma models. nih.gov
Modulating Regulatory ProteinsReactivation of p53 function.Low-dose Actinomycin DRe-established p53-dependent apoptosis in ependymoma models. oncotarget.com
Novel Delivery SystemsUsing nanoparticles to bypass efflux mechanisms.Engineered nanoparticlesCan evade recognition by efflux transporters, ensuring higher intracellular drug retention. nih.gov

Cross-Resistance Patterns with Other Transcriptional Inhibitors

Cross-resistance occurs when a single resistance mechanism confers tolerance to multiple, often structurally or functionally related, drugs. nih.gov Understanding these patterns is crucial for designing effective sequential or combination therapies.

Cells that develop resistance to actinomycin may exhibit resistance to other agents that are substrates for the same efflux pump. For instance, P-gp can transport a wide range of chemotherapeutics, including anthracyclines (e.g., doxorubicin) and Vinca alkaloids, meaning resistance developed via P-gp overexpression can lead to a broad multidrug-resistant (MDR) phenotype. scielo.br

Conversely, collateral sensitivity, where resistance to one drug increases sensitivity to another, can also occur. nih.gov While specific patterns for this compound are not detailed, the principle is a key area of investigation.

In some preclinical studies, resistance to one type of DNA-damaging agent did not confer resistance to actinomycin D, highlighting mechanistic differences. For example, while knockdown of the TOP2A gene conferred resistance to the topoisomerase II poison CX-5461, it did not affect sensitivity to actinomycin D, confirming their distinct mechanisms of action. pnas.org However, knockdown of the RPL11 gene, which is involved in ribosome biogenesis, caused resistance to actinomycin D and other agents that inhibit transcription or translation, suggesting a potential for cross-resistance among drugs that impact these fundamental processes. pnas.org

Additionally, some anthracyclines, which are often part of the MDR spectrum, have been shown to inhibit transcription by disturbing the complex between the NF-κB subunit RelA and its DNA binding sites, a mechanism distinct from their topoisomerase II poisoning activity. ulisboa.pt This shared effect on transcription could potentially contribute to cross-resistance patterns with transcriptional inhibitors like actinomycin.

Advanced Analytical and Methodological Approaches in Actinomycin F0 Research

Biophysical Techniques for DNA-Actinomycin Interaction Analysis

The interaction between actinomycin (B1170597) and DNA is the cornerstone of its biological activity. Various biophysical techniques have been employed to characterize the thermodynamics, kinetics, and structural consequences of this binding.

Spectrophotometry : UV-Visible absorption spectroscopy is a fundamental tool for monitoring the binding of actinomycin to DNA. The intercalation of the actinomycin chromophore between DNA base pairs leads to changes in its absorption spectrum, which can be used to calculate binding constants and stoichiometry. acs.org

Circular Dichroism (CD) : CD spectroscopy is highly sensitive to the chiral environment of molecules. The binding of actinomycin to DNA induces significant changes in the DNA's CD spectrum. ontosight.ai This technique has been instrumental in demonstrating the sequence specificity of actinomycin binding, showing a strong preference for GpC (guanine-cytosine) steps in the DNA sequence. ontosight.aiwikipedia.org Studies have identified GpC and CpG as highly favorable binding sites, with other sequences like ApG and TpG being less attractive. ontosight.aiwikipedia.org

Force Spectroscopy : Single-molecule techniques like optical tweezers allow for the mechanical manipulation of individual DNA molecules. By stretching a single DNA molecule in the presence of actinomycin, researchers can probe the kinetics and mechanics of the binding process. wikipedia.orgbuyersguidechem.com Force spectroscopy studies have revealed that mechanical force can destabilize the DNA duplex, which in turn facilitates the binding of actinomycin D. buyersguidechem.com This supports a model where the drug binds preferentially to pre-melted or distorted DNA conformations, such as those found in transcription bubbles. buyersguidechem.com

Table 1: Summary of Biophysical Techniques for DNA-Actinomycin Interaction Analysis

Technique Principle Key Findings for Actinomycin D Citations
UV-Vis Spectrophotometry Measures changes in light absorption of the actinomycin chromophore upon binding to DNA. Allows calculation of association constants and binding stoichiometry. acs.org
Circular Dichroism (CD) Detects changes in the differential absorption of circularly polarized light, reflecting conformational changes in DNA. Confirms intercalation and reveals high sequence specificity, with a strong preference for GpC sites. ontosight.aiwikipedia.orgnih.gov
DNA Melting (Tm) Analysis Measures the increase in thermal stability of the DNA duplex upon drug intercalation. Shows that actinomycin D stabilizes DNA, increasing its melting temperature. drugbank.comresearchgate.netnih.gov

| Force Spectroscopy | Applies force to a single DNA molecule to study binding mechanics and kinetics at the single-molecule level. | Reveals that force-induced DNA destabilization enhances binding, supporting a model of interaction with distorted DNA structures. | wikipedia.orgbuyersguidechem.com |

Spectroscopic Methods for Subcellular Tracking and Mechanistic Elucidation

Understanding where a drug localizes within a cell and how it perturbs the cellular machinery is crucial for elucidating its mechanism of action. Raman micro-spectroscopy has emerged as a powerful, non-invasive tool for this purpose.

Raman Micro-spectroscopy : This label-free technique provides a detailed biochemical fingerprint of a cell by detecting the vibrational modes of its constituent molecules. nih.gov When a cell is treated with actinomycin, Raman spectroscopy can simultaneously track the drug's accumulation in subcellular compartments (like the nucleus and nucleolus) and monitor the resulting changes in cellular biomolecules such as nucleic acids, proteins, and lipids. nih.govnih.gov Studies on lung cancer cell lines have used Raman spectroscopy to monitor not only the uptake of actinomycin D but also to identify spectral signatures associated with its binding and the subsequent cellular responses, including resistance to apoptosis. nih.gov This method can differentiate drug kinetics and pharmacodynamics even between different cell lines, highlighting its potential for in vitro screening. nih.govnih.gov

Table 2: Key Raman Spectral Changes Observed in Cells Treated with Actinomycin D

Subcellular Location Observed Spectral Change Interpretation Citations
Nucleus/Nucleolus Appearance of drug-specific Raman bands Direct tracking and accumulation of Actinomycin D in the nucleus. nih.govnih.gov
Nucleus Changes in bands associated with DNA backbone (e.g., 785 cm⁻¹) and guanine (B1146940)/adenine bases. Indicates direct drug-DNA interaction and conformational changes in DNA. nih.gov

Omics Approaches for Profiling Cellular Responses to Actinomycin

"Omics" technologies provide a global view of cellular processes by simultaneously measuring thousands of molecules. Transcriptomics and proteomics have been vital in mapping the cellular pathways affected by actinomycin treatment.

Transcriptomics : Since actinomycin D is a potent inhibitor of transcription, transcriptomic analyses (e.g., microarray or RNA-seq) are particularly revealing. mdpi.com These studies can identify which genes are most sensitive to transcription inhibition. For example, treatment of cells with actinomycin D leads to a rapid downregulation of the mRNA for Mcl-1, an anti-apoptotic protein, which enhances the efficacy of other pro-apoptotic drugs. nih.gov Transcriptomic profiling is also used in mRNA stability assays; by halting new transcription with actinomycin D, the decay rates of existing mRNAs can be measured, providing insight into gene regulation. mdpi.com

Proteomics : Proteomics analyzes the entire protein complement of a cell. Label-free quantitative proteomics has been used to study the response of bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) to actinomycin D. These studies have revealed significant changes in the expression of proteins involved in key metabolic pathways. In Wilms tumor cells, ribosome profiling and protein arrays showed that in response to actinomycin D, the cells preferentially translate proteasome components to maintain protein homeostasis, revealing a potential therapeutic vulnerability.

Table 3: Summary of Omics Findings in Response to Actinomycin D

Omics Technique Model System Key Findings Citations
Transcriptomics (Microarray) Mouse Embryonic Fibroblasts (MEFs) Rapid downregulation of Mcl-1 mRNA, sensitizing cells to apoptosis. nih.gov
Transcriptomics (mRNA Stability) Mouse Pluripotent Stem Cells Used to measure the half-life of endogenous mRNAs by blocking new transcription. mdpi.com
Proteomics (Label-free) Methicillin-resistant S. aureus (MRSA) Identified 261 differentially expressed proteins, revealing widespread disruption of bacterial metabolism.

| Proteomics (Ribosome Profiling) | Wilms Tumor Cells | Showed preferential translation of proteasome components as a survival mechanism against the drug. | |

Computational Modeling and Molecular Dynamics Simulations of Actinomycin-Target Interactions

Computational methods provide an atomic-level view of how actinomycin interacts with its targets, complementing experimental data.

Molecular Mechanics and Molecular Dynamics (MD) Simulations : These methods are used to model the structure and dynamics of the actinomycin-DNA complex. Early molecular mechanical calculations successfully rationalized the strong preference for actinomycin D to intercalate at the 3' side of guanine residues. MD simulations can model the conformational changes in both the drug and the DNA upon binding, including the kinking of the DNA helix. These models have been validated by comparing the computed structures with experimental data from techniques like 2D-NMR. Quantum-chemical calculations have further refined these models, analyzing the contribution of specific hydrogen bonds and other intermolecular forces to the stability of the complex.

Table 4: Insights from Computational Modeling of Actinomycin D-DNA Interactions

Modeling Technique Focus of Study Key Insights Citations
Molecular Mechanics Sequence Selectivity Provided a structural rationalization for the preference of actinomycin D to bind GpC sites.
Molecular Dynamics Complex Stability and Structure Elucidated the detailed geometry of the intercalated complex, including DNA kinking and the role of the peptide lactones in the minor groove.

Chromatographic and Mass Spectrometric Methods for Actinomycin Analysis in Research Matrices

Robust analytical methods are essential for the purification, identification, and quantification of actinomycins from both production broths and biological samples.

High-Performance Liquid Chromatography (HPLC) : HPLC is the cornerstone technique for the separation and purification of actinomycin analogues. acs.org Various column chemistries, such as C18 and CN-bonded silica, have been used to resolve complex mixtures of actinomycins produced during fermentation. acs.org Supercritical fluid chromatography (SFC), a "green" alternative to HPLC that uses supercritical CO2 as the mobile phase, has also been successfully developed for the efficient and rapid separation of closely related analogues like actinomycin D and actinomycin X2.

Mass Spectrometry (MS) : MS is used for the definitive identification and structural characterization of actinomycins. Techniques like Fast Atom Bombardment (FAB-MS) and Electrospray Ionization (ESI-MS) provide accurate molecular weight information. acs.org Tandem MS (MS/MS) is used to fragment the molecule, yielding structural information about the peptide rings. The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for quantifying actinomycin D in complex research matrices like human plasma, with limits of quantitation reaching the low ng/mL level.

Table 5: Methods for Chromatographic and Mass Spectrometric Analysis of Actinomycins

Technique Application Key Parameters/Findings Citations
HPLC Separation and Purification Utilizes reversed-phase (C18) or normal-phase (CN) columns for resolving actinomycin complexes. acs.org
Supercritical Fluid Chromatography (SFC) Green Separation Provides rapid and efficient separation of analogues (e.g., Actinomycin D and X2) with reduced organic solvent consumption.
Mass Spectrometry (ESI-MS, FAB-MS) Identification and Quantification Provides molecular weight for identification. ESI-MS of Actinomycin D shows a characteristic ion at m/z 1255 [M+H]⁺. acs.org

| LC-MS/MS | Quantification in Biological Matrices | Highly sensitive method for plasma analysis with a limit of quantitation of 1.0 ng/mL for Actinomycin D. | |


Q & A

Q. How can researchers distinguish actinomycin F0 from other actinomycin variants in experimental settings?

Methodological Answer:

  • Spectroscopic Identification: Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to compare unique spectral peaks. For example, this compound has distinct chemical shifts in its aromatic regions compared to actinomycin D .
  • Chromatographic Separation: Optimize HPLC conditions (e.g., C18 column, gradient elution with acetonitrile/water) to isolate this compound based on retention time differences .
  • Bioactivity Screening: Conduct cytotoxicity assays (e.g., IC50 in cancer cell lines) to differentiate bioactivity profiles from other variants .

Q. What are the primary mechanisms of action of this compound in inhibiting transcription?

Methodological Answer:

  • DNA Binding Studies: Use electrophoretic mobility shift assays (EMSAs) to demonstrate preferential binding to GC-rich DNA sequences .
  • RNA Polymerase Inhibition: Measure transcriptional arrest in in vitro transcription assays using purified RNA polymerase II and this compound at varying concentrations .
  • Structural Analysis: Employ X-ray crystallography to visualize intercalation sites and compare with actinomycin D .

Intermediate Research Questions

Q. How should researchers design experiments to assess this compound’s selectivity for cancer cells versus normal cells?

Methodological Answer:

  • Cell Line Selection: Use paired cancer/normal cell lines (e.g., HeLa vs. human fibroblasts) under identical culture conditions .
  • Dose-Response Analysis: Generate IC50 curves with ATP-based viability assays (e.g., CellTiter-Glo) to quantify differential toxicity .
  • Transcriptomic Profiling: Perform RNA-seq on treated cells to identify pathways uniquely disrupted in cancer cells .

Q. What experimental controls are critical when studying this compound’s effects on mitochondrial DNA?

Methodological Answer:

  • Mitochondrial Isolation: Validate purity via citrate synthase activity assays and Western blotting for mitochondrial markers (e.g., COX IV) .
  • Negative Controls: Include actinomycin D (known nuclear DNA intercalator) to distinguish mitochondrial vs. nuclear effects .
  • Replication Assays: Quantify mitochondrial DNA copy number using qPCR with primers targeting ND1 and ND4 genes .

Advanced Research Questions

Q. How can contradictory data on this compound’s synergy with chemotherapeutics be resolved?

Methodological Answer:

  • Meta-Analysis Framework: Systematically review in vitro and in vivo studies using PRISMA guidelines, focusing on variables like dose ratios, treatment schedules, and model systems .
  • Mechanistic Deconvolution: Apply isobologram analysis or Chou-Talalay combination index (CI) to classify synergistic/additive/antagonistic interactions .
  • In Vivo Validation: Replicate conflicting studies in immunocompetent animal models with standardized dosing (e.g., xenograft mice treated with this compound + doxorubicin) .

Q. What methodologies address this compound’s solubility challenges in preclinical formulations?

Methodological Answer:

  • Solvent Optimization: Test co-solvents (e.g., PEG-300, Cremophor EL) and pH adjustment (4.0–6.0) to enhance aqueous solubility .
  • Nanoparticle Encapsulation: Develop liposomal or PLGA-based carriers; characterize stability via dynamic light scattering (DLS) and drug release profiles .
  • Pharmacokinetic Modeling: Use compartmental models to predict bioavailability improvements in rodent trials .

Data Analysis & Reproducibility

Q. How should researchers handle variability in this compound’s bioactivity data across laboratories?

Methodological Answer:

  • Standardized Protocols: Adopt consensus guidelines for cell viability assays (e.g., MTT vs. resazurin) and normalize data to internal controls (e.g., housekeeping genes) .
  • Inter-Lab Comparisons: Participate in ring trials with shared reference samples (e.g., NIST-traceable this compound) to quantify inter-lab variability .
  • Public Data Repositories: Deposit raw datasets in platforms like Zenodo or Gene Expression Omnibus (GEO) for independent validation .

Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent effects?

Methodological Answer:

  • Nonlinear Regression: Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) to calculate Hill slopes and EC50 values .
  • Bootstrap Resampling: Estimate confidence intervals for IC50 values to assess precision .
  • Machine Learning: Apply random forest models to identify covariates (e.g., cell cycle stage) influencing potency .

Tables for Reference

Table 1: Key Spectroscopic Data for this compound vs. Actinomycin D

ParameterThis compoundActinomycin DMethod
HRMS (m/z)1255.4 [M+H]⁺1255.4 [M+H]⁺ESI-QTOF
¹H NMR (δ, ppm)7.25 (d, J=8.5 Hz)7.32 (d, J=8.5 Hz)600 MHz
HPLC Retention Time12.3 min14.1 minC18, 40% ACN

Table 2: Recommended In Vivo Dosing Regimens for this compound

ModelDose (mg/kg)RouteFrequencyEndpoint
Murine Xenograft0.1–0.3IVQ3DTumor volume
Zebrafish Toxicity0.05–0.2WaterAcuteLC50

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.